N-(2-((2-(Dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(5-methoxy-1H-pyrrolo[3,2-b]pyridin-1-yl)pyrimidin-2-yl)amino)phenyl)acrylamide
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Overview
Description
BEBT-109 is a highly potent pan-mutant epidermal growth factor receptor inhibitor developed by BeBetter Medicine Technology Co., Ltd. It is distinct from other inhibitors such as osimertinib and mobocertinib. BEBT-109 is designed to target multiple mutations in the epidermal growth factor receptor, making it a promising candidate for the treatment of non-small cell lung cancer, particularly in patients with epidermal growth factor receptor exon 20 insertion mutations .
Preparation Methods
The synthesis of BEBT-109 involves several steps, including the preparation of key intermediates and their subsequent coupling under specific reaction conditions. The exact synthetic routes and industrial production methods are proprietary and have not been fully disclosed in the public domain. it is known that the compound is synthesized through a series of chemical reactions that ensure high purity and potency .
Chemical Reactions Analysis
BEBT-109 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated derivatives .
Scientific Research Applications
BEBT-109 has several scientific research applications, including:
Chemistry: It is used as a tool compound to study the inhibition of epidermal growth factor receptor mutations.
Biology: It is used to investigate the biological pathways and mechanisms involved in epidermal growth factor receptor signaling.
Medicine: BEBT-109 is being evaluated in clinical trials for its efficacy in treating non-small cell lung cancer with epidermal growth factor receptor exon 20 insertion mutations. .
Industry: BEBT-109 is being developed as a potential therapeutic agent for the treatment of non-small cell lung cancer, addressing the limitations of existing therapies such as osimertinib and mobocertinib
Mechanism of Action
BEBT-109 exerts its effects by selectively inhibiting mutant forms of the epidermal growth factor receptor. It binds to the adenosine triphosphate binding pocket of the receptor, preventing its activation and subsequent signaling. This inhibition leads to the suppression of tumor cell proliferation and induces apoptosis in cancer cells harboring epidermal growth factor receptor mutations .
Comparison with Similar Compounds
BEBT-109 is unique compared to other epidermal growth factor receptor inhibitors such as osimertinib and mobocertinib. While osimertinib is a third-generation epidermal growth factor receptor inhibitor and mobocertinib is the first marked epidermal growth factor receptor exon 20 insertion mutant inhibitor, BEBT-109 addresses the limitations of both by exhibiting high activity against wild-type epidermal growth factor receptor and providing a higher safety profile . Similar compounds include:
Osimertinib: A third-generation epidermal growth factor receptor inhibitor.
Mobocertinib: An epidermal growth factor receptor exon 20 insertion mutant inhibitor
BEBT-109’s unique pharmacokinetic properties, including rapid absorption and quick in vivo clearance, further distinguish it from these similar compounds .
Properties
Molecular Formula |
C27H32N8O3 |
---|---|
Molecular Weight |
516.6 g/mol |
IUPAC Name |
N-[2-[2-(dimethylamino)ethyl-methylamino]-4-methoxy-5-[[4-(5-methoxypyrrolo[3,2-b]pyridin-1-yl)pyrimidin-2-yl]amino]phenyl]prop-2-enamide |
InChI |
InChI=1S/C27H32N8O3/c1-7-25(36)29-19-16-20(23(37-5)17-22(19)34(4)15-14-33(2)3)31-27-28-12-10-24(32-27)35-13-11-18-21(35)8-9-26(30-18)38-6/h7-13,16-17H,1,14-15H2,2-6H3,(H,29,36)(H,28,31,32) |
InChI Key |
HLHLCZJZIOARRT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCN(C)C1=CC(=C(C=C1NC(=O)C=C)NC2=NC=CC(=N2)N3C=CC4=C3C=CC(=N4)OC)OC |
Origin of Product |
United States |
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